molecular formula C8H12N2 B6228117 5-ethyl-4,6-dimethylpyrimidine CAS No. 1849391-39-4

5-ethyl-4,6-dimethylpyrimidine

Cat. No.: B6228117
CAS No.: 1849391-39-4
M. Wt: 136.19 g/mol
InChI Key: YZPSWCDZBOOMLG-UHFFFAOYSA-N
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Description

5-Ethyl-4,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of ethyl and methyl groups at positions 5, 4, and 6, respectively. Pyrimidine derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4,6-dimethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of β-dicarbonyl compounds with amidines. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed, where functionalized enamines, triethyl orthoformate, and ammonium acetate react to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

5-Ethyl-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    4,6-Dimethylpyrimidine: Lacks the ethyl group at position 5, which may affect its chemical reactivity and biological activity.

    2-Amino-4,6-dimethylpyrimidine: Contains an amino group at position 2, which can significantly alter its properties and applications.

    5-Methyl-4,6-dimethylpyrimidine: Has a methyl group instead of an ethyl group at position 5, leading to differences in steric and electronic effects.

Uniqueness: 5-Ethyl-4,6-dimethylpyrimidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical behavior and interactions with biological targets. This structural uniqueness can result in distinct pharmacological and industrial applications compared to other pyrimidine derivatives.

Properties

CAS No.

1849391-39-4

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

5-ethyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C8H12N2/c1-4-8-6(2)9-5-10-7(8)3/h5H,4H2,1-3H3

InChI Key

YZPSWCDZBOOMLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1C)C

Purity

95

Origin of Product

United States

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